molecular formula C10H12FN3S B254951 N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid

N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid

Numéro de catalogue B254951
Poids moléculaire: 225.29 g/mol
Clé InChI: LRMJBQSONUVBPR-QPEQYQDCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid, commonly referred to as EFCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFCA is a thiosemicarbazone derivative that has been synthesized using a simple and efficient method.

Mécanisme D'action

EFCA exerts its effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, the induction of apoptosis, and the inhibition of viral replication. EFCA has also been shown to modulate the expression of various genes involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral properties.
Biochemical and Physiological Effects:
EFCA has been shown to exert various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the inhibition of viral replication. EFCA has also been shown to modulate the expression of various genes involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral properties. Additionally, EFCA has been shown to have neuroprotective effects, with studies suggesting its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

EFCA has several advantages for lab experiments, including its simple and efficient synthesis method, its potential as a therapy for various diseases, and its ability to modulate key biological pathways. However, EFCA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Orientations Futures

There are several future directions for EFCA research, including further investigation of its potential as a therapy for various diseases, the development of EFCA derivatives with improved efficacy and safety profiles, and the elucidation of its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration route for EFCA and to investigate its potential as a combination therapy with other drugs.

Méthodes De Synthèse

EFCA can be synthesized using a simple and efficient method that involves the reaction of ethyl hydrazinecarbodithioate with 2-fluorobenzaldehyde in the presence of ethanol. The reaction yields EFCA as a yellow solid with a melting point of 211-213°C. The purity of the synthesized EFCA can be determined using various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

EFCA has been investigated for its potential applications in various fields, including cancer research, infectious disease treatment, and neurodegenerative disease therapy. In cancer research, EFCA has demonstrated promising anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer cells. EFCA has also shown potential as an anti-inflammatory and antiviral agent, with studies indicating its ability to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, EFCA has been investigated for its neuroprotective effects, with studies suggesting its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

Nom du produit

N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid

Formule moléculaire

C10H12FN3S

Poids moléculaire

225.29 g/mol

Nom IUPAC

1-ethyl-3-[(Z)-(2-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H12FN3S/c1-2-12-10(15)14-13-7-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7-

Clé InChI

LRMJBQSONUVBPR-QPEQYQDCSA-N

SMILES isomérique

CCNC(=S)N/N=C\C1=CC=CC=C1F

SMILES

CCNC(=S)NN=CC1=CC=CC=C1F

SMILES canonique

CCNC(=S)NN=CC1=CC=CC=C1F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.